Non-6-en-1-yl acetate, also known as (Z)-6-nonenyl acetate, is an organic compound classified as a fatty alcohol ester. It has the chemical formula and a molecular weight of approximately 184.27 g/mol. This compound is recognized for its characteristic odor and flavor, often described as melon-like and green, making it valuable in the fragrance and flavor industries .
Non-6-en-1-yl acetate is derived from the esterification of 6-nonen-1-ol with acetic acid. It belongs to the broader class of organic compounds known as fatty alcohol esters, which are esters formed from fatty alcohols and carboxylic acids. The compound is categorized under lipids and lipid-like molecules, specifically within the subclass of fatty acyls .
The synthesis of Non-6-en-1-yl acetate can be achieved through several methods:
The choice of synthesis method can depend on the desired purity and yield, as well as the availability of starting materials. Conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and minimizing side reactions.
Non-6-en-1-yl acetate can undergo several chemical reactions typical of esters:
The stability of Non-6-en-1-yl acetate under various conditions influences its reactivity profile, which is important for applications in flavoring agents where stability is crucial.
The mechanism of action for Non-6-en-1-yl acetate primarily involves its interaction with olfactory receptors, which leads to the perception of its characteristic scent. Its chemical structure allows it to bind effectively to these receptors, triggering sensory responses.
Research indicates that compounds like Non-6-en-1-yl acetate do not exhibit significant genotoxicity or reproductive toxicity at typical exposure levels, making them safe for use in consumer products .
Data from safety assessments indicate that Non-6-en-1-yl acetate has a No Observed Adverse Effect Level (NOAEL) of 333 mg/kg/day for repeated dose toxicity, suggesting a favorable safety profile for its intended applications .
Non-6-en-1-yl acetate is widely used in:
Non-6-en-1-yl acetate (CAS 76238-22-7), specifically the (Z)-6-nonen-1-yl acetate isomer, possesses a molecular formula of C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol. Its chemical structure features a 9-carbon chain with a cis-configured double bond at the 6th position and an acetate ester group at the terminal carbon. This configuration is critical for its olfactory properties, as the cis-alkene geometry creates a distinct molecular curvature that facilitates binding to specific olfactory receptors (ORs). Research indicates that such mid-chain unsaturation in aliphatic esters preferentially activates receptors in the OR51 and OR7D subfamilies, which are associated with fruity-green odor detection. The compound’s moderate logP value of 3.91 [1] [5] suggests balanced hydrophobicity, enabling efficient diffusion through the olfactory epithelium’s mucous layer and subsequent interaction with ORs.
Table 1: Physicochemical Properties of Non-6-en-1-yl Acetate
Property | Value | Conditions |
---|---|---|
Molecular Formula | C₁₁H₂₀O₂ | - |
Molecular Weight | 184.28 g/mol | - |
Boiling Point | 229–230°C | 760 mm Hg |
Refractive Index | 1.432–1.438 | 20°C |
Density | 0.886–0.892 g/cm³ | 25°C |
Vapor Pressure | 0.028 mmHg | 25°C (est.) |
Solubility in Water | 16.97 mg/L | 25°C (est.) |
Upon binding to olfactory receptors, Non-6-en-1-yl acetate triggers transduction cascades involving G-proteins (Gₒₗᶠ) and cAMP-mediated ion channel opening. This generates action potentials in olfactory sensory neurons (OSNs), which project to the olfactory bulb (OB). The compound’s odor signature emerges from a spatially distributed activation pattern across glomeruli. While the OB exhibits chemotopic organization for some chemical classes, aliphatic esters like Non-6-en-1-yl acetate activate a sparse, non-topographic network of glomeruli [9]. Recent in vivo studies challenge classical models of lateral inhibition; instead of dense inhibitory surrounds, this compound evokes focused excitation in specific glomeruli (e.g., those processing "green" notes) with sparse, dynamic inhibition from distant glomeruli [9]. This sparse coding enhances odor discrimination, allowing melon or pear nuances to be resolved amid complex olfactory backgrounds. Downstream, piriform cortex neurons integrate these signals, where temporal patterns of activation (∼200 ms bursts during sniffing) encode odor identity and intensity [3] [9].
Non-6-en-1-yl acetate contributes significantly to flavor perception via the retronasal pathway. During mastication, volatilized molecules travel retrograde through the nasopharynx, activating OSNs from the internal nares. This pathway generates distinct neural signatures compared to orthonasal sniffing. Retronasal processing enhances the compound’s sweet-fruity nuances (e.g., honeydew, pear) due to integration with gustatory circuits in the insular cortex [3] [8]. JECFA and FEMA (FEMA 4554) recognize its utility in flavorings, where it imparts "green, fatty notes for melon, honeydew, and cantaloupe" at concentrations as low as 10 ppm [1] [5]. Neuroimaging studies show retronasal presentation amplifies activity in the orbitofrontal cortex, associating its aroma with hedonic evaluation [8].
In flavor formulations, Non-6-en-1-yl acetate exhibits synergistic blending with other esters and aldehydes. When combined with 1-octen-3-yl acetate (mushroom-earthy notes), it enhances "tropical fruit" nuances [4]. Conversely, mixtures with 3,6-nonadien-1-yl acetate (cucumber-melon) create a perceptual continuum of "melon rind" freshness due to overlapping glomerular activation patterns [10]. However, at supra-threshold concentrations, it may dominate blends via competitive receptor binding, suppressing subtler notes. Perceptual studies indicate its detection threshold in air is ∼0.8 ppb, but in aqueous solutions (e.g., beverages), it rises to ∼20 ppb due to partitioning effects [1].
Table 2: Odor and Flavor Descriptors of Non-6-en-1-yl Acetate
Descriptor Type | Primary Notes | Secondary Nuances |
---|---|---|
Odor (100%) | Melon, Honeydew | Cantaloupe, Green, Tropical |
Pear, Kiwi | Metallic | |
Flavor | Green, Tropical | Fatty, Buttery |
Cantaloupe, Honeydew | Kiwi, Pear |
Regulatory bodies classify Non-6-en-1-yl acetate based on its perceptual impact and chemical identity. FEMA designates it as GRAS (4554), while JECFA (2183) and DG SANTE (09.673) list it for food use. Its EU flavoring designation is "non-(6Z)-enyl acetate", emphasizing the cis-configuration [1] [5]. Notably, the FDA no longer includes it among seven synthetic flavorings provisionally banned, reflecting safety reevaluation [1]. Perceptually, it falls under "green-fruity" odor types in flavor chemistry taxonomies, sharing functional group characteristics with cis-3-hexenyl acetate but with longer persistence (>4 hours at 100%) due to higher molecular weight [1] [10].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: